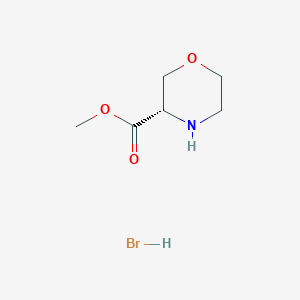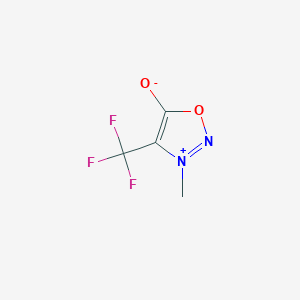
N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine
Overview
Description
N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmacology. This compound, also known as BTF, is a piperidine derivative that is used in the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism of action of N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body, leading to its biological effects.
Biochemical and Physiological Effects:
Studies have shown that N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine exhibits various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research of N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine. These include:
1. Investigating its potential applications in the treatment of various diseases, including cancer, inflammation, and pain.
2. Studying its mechanism of action to better understand its biological effects.
3. Developing new derivatives of N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine with improved pharmacological properties.
4. Conducting further studies to evaluate its safety and toxicity in vivo.
5. Exploring its potential applications in other fields, such as materials science and catalysis.
In conclusion, N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine is a chemical compound that has shown great potential in the field of scientific research. Its various biological activities and ease of synthesis make it a promising candidate for the development of new pharmaceutical agents. Further studies are needed to fully understand its mechanism of action and evaluate its safety and toxicity.
Scientific Research Applications
N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine has been extensively studied for its potential applications in medicine and pharmacology. It has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and analgesic properties.
properties
IUPAC Name |
N-[3-bromo-2-(trifluoromethyl)phenyl]piperidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF3N2/c13-9-5-4-6-10(11(9)12(14,15)16)17-18-7-2-1-3-8-18/h4-6,17H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZZZMWNOITPHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=C(C(=CC=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid methyl ester](/img/structure/B1401601.png)
![(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride](/img/structure/B1401604.png)





![2-Oxa-8-azaspiro[4.5]decane oxalate](/img/structure/B1401615.png)

![3-(2-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-ethoxy)-propyne](/img/structure/B1401618.png)

![N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide](/img/structure/B1401620.png)

